5-Fam

Cat. No. B1664652

Key on ui cas rn:

76823-03-5

M. Wt: 376.3 g/mol

InChI Key: NJYVEMPWNAYQQN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08642010B2

Procedure details

Peptide-resin obtained via Method 5 containing an ivDde protecting group on the epsilon nitrogen of lysine, was mixed with a solution of hydrazine in DMF (10% hydrazine/DMF, 2×10 mL, 10 min) to remove the ivDde group. The epsilon nitrogen of the lysine was labeled with fluorescein-5-isothiocyanate (0.12 mmol) and diisopropylethylamine (0.12 mmol) in DMF . The mixture was agitated for 12 h (fluorescein-containing compounds were protected from light). The resin was then washed with DMF (3×10 ml) and twice with CH2Cl2 (10 mL) and dried under nitrogen for 1 h. The peptide was cleaved from the resin using reagent B for 4 h and the solution collected by filtration. The volatiles were removed under reduced pressure, and the residue was dried under vacuum. The peptide was precipitated with ether, collected and the precipitate was dried under a stream of nitrogen. The precipitate was added to water (1 mg/mL) and the pH of the mixture was adjusted to 8 with 10% aqueous meglumine. Cyclization of the peptide was carried out for 48 h and the solution was freeze-dried. The crude cyclic peptide was dissolved in water and purified by RP-HPLC on a C18 column with a linear gradient of acetonitrile into water (both phases contained 0.1% TFA). Fractions containing the pure product were collected and freeze-dried. The peptides were characterized by ES-MS and the purity was determined by RP-HPLC (linear gradient of acetonitrile into water/0.1% TEA).

Name

Identifiers

|

REACTION_CXSMILES

|

NN.[CH:3]1[C:8](N=C=S)=[CH:7][C:6]2[C:12]([O:14][C:15]3([C:25]4[CH:26]=[CH:27][C:28]([OH:30])=[CH:29][C:24]=4[O:23][C:17]4[CH:18]=[C:19]([OH:22])[CH:20]=[CH:21][C:16]3=4)[C:5]=2[CH:4]=1)=[O:13].C(N(C(C)C)CC)(C)C.C1C=CC([C:62]([OH:64])=[O:63])=C(C2C3C=CC(O)=CC=3OC3C=2C=CC(C=3)=O)C=1>CN(C=O)C>[CH:3]1[C:8]([C:62]([OH:64])=[O:63])=[CH:7][C:6]2[C:12]([O:14][C:15]3([C:25]4[CH:26]=[CH:27][C:28]([OH:30])=[CH:29][C:24]=4[O:23][C:17]4[CH:18]=[C:19]([OH:22])[CH:20]=[CH:21][C:16]3=4)[C:5]=2[CH:4]=1)=[O:13]

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

0.12 mmol

|

|

Type

|

reactant

|

|

Smiles

|

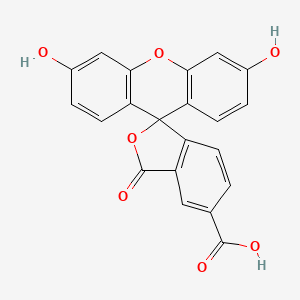

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

|

Step Three

|

Name

|

|

|

Quantity

|

0.12 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC(=C(C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was agitated for 12 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the ivDde group

|

WASH

|

Type

|

WASH

|

|

Details

|

The resin was then washed with DMF (3×10 ml) and twice with CH2Cl2 (10 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under nitrogen for 1 h

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 4 h

|

|

Duration

|

4 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solution collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The volatiles were removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue was dried under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The peptide was precipitated with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitate was dried under a stream of nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The precipitate was added to water (1 mg/mL)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Cyclization of the peptide was carried out for 48 h

|

|

Duration

|

48 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution was freeze-dried

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crude cyclic peptide was dissolved in water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by RP-HPLC on a C18 column with a linear gradient of acetonitrile into water (both phases

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Fractions containing the pure product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

freeze-dried

|

Outcomes

Product

Details

Reaction Time |

12 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |